molecular formula C9H9N3OS B2493920 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide CAS No. 332898-48-3

2-Amino-N-methylbenzo[d]thiazole-6-carboxamide

Cat. No.: B2493920
CAS No.: 332898-48-3
M. Wt: 207.25
InChI Key: AQXKWXHAJJEYCG-UHFFFAOYSA-N
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Description

2-Amino-N-methylbenzo[d]thiazole-6-carboxamide is a chemical reagent of significant interest in medicinal chemistry and anticancer drug discovery. The 2-aminobenzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of pharmacological activities . This specific carboxamide derivative serves as a key intermediate for researchers designing and synthesizing novel small molecule inhibitors. The 2-aminobenzothiazole core can participate in crucial interactions with biological targets, such as forming hydrogen bonds (as both a donor and acceptor) and engaging in π-π stacking or van der Waals contacts with specific amino acid residues in enzyme active sites . Researchers are actively exploring this compound and its derivatives primarily for their potential to inhibit various cancer-related proteins and kinases . The structural similarity of this compound to other 2-aminobenzothiazole-6-carboxamide derivatives, which have demonstrated potent activity in scientific studies, underscores its value as a building block for developing targeted therapies . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-N-methyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXKWXHAJJEYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds, which are then further treated with specific reagents to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Acylation of the 2-Amino Group

The primary amine at position 2 is susceptible to acylation under standard conditions. For example:

  • Reagents : Acetic anhydride (Ac₂O) in pyridine.

  • Product : N-acylated derivatives with improved lipophilicity.

This reaction is well-documented for structurally similar 2-aminobenzothiazoles. For instance, 2-amino-6-nitrobenzothiazole undergoes acylation to form N-acetyl derivatives, which are precursors for further functionalization .

Reaction Type Conditions Product Reference
AcylationAc₂O, pyridine, 80°CN-Acetylbenzothiazole derivatives

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety at position 6 can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl, reflux → 6-carboxylic acid derivative.

  • Basic Hydrolysis : NaOH/H₂O, heat → 6-carboxylate salt.

Such transformations are common in benzothiazole systems, enabling further derivatization for biological studies .

Electrophilic Aromatic Substitution

The electron-rich benzothiazole core facilitates electrophilic substitution at positions 4 or 5:

  • Nitration : HNO₃/H₂SO₄ → Nitro-substituted derivatives.

  • Halogenation : Br₂ in CH₃COOH → Brominated products.

For example, bromine in acetic acid has been used to functionalize methyl 2-aminobenzo[d]thiazole-6-carboxylates at position 4 or 5 .

Reaction Type Conditions Product Reference
BrominationBr₂, CH₃COOH, 10°C → RT4- or 5-Bromo-substituted derivatives

Oxidation and Reduction Reactions

  • Oxidation : The methyl group (N-methyl) or thiazole sulfur can be oxidized. For example, H₂O₂ or KMnO₄ may yield sulfoxide or sulfone derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) of nitro or cyano substituents (if present) to amines.

While specific examples for this compound are lacking, analogous benzothiazoles undergo these transformations to modulate electronic properties .

Cross-Coupling Reactions

The carboxamide group can act as a directing group for palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Reagents : Aryl boronic acid, Pd(PPh₃)₄, base.

  • Product : Biaryl-functionalized derivatives.

This approach has been utilized to synthesize antitumor-active benzothiazole-aryl hybrids .

Functionalization via Protecting Group Strategies

Hydroxyl groups (if introduced via substitution) can be protected using tert-butyldimethylsilyl (TBS) groups, enabling selective O-alkylation or acylation .

Key Challenges and Opportunities

  • Regioselectivity : Competition between positions 4, 5, and 6 during substitution requires careful optimization.

  • Stability : The carboxamide group may hydrolyze under harsh conditions, necessitating mild reaction protocols.

Comparative Reactivity of Analogous Compounds

Compound Reactivity Profile Reference
2-AminobenzothiazoleAcylation, bromination, nitration
Methyl 2-aminobenzo[d]thiazole-6-carboxylateHydrolysis, O-substitution, cyclization
N-Acylated 2-aminothiazolesEnhanced antitumor activity via H-bond interactions with biological targets

Scientific Research Applications

The biological activity of 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide has been studied extensively, particularly in the fields of oncology and enzymatic inhibition.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A4312.0Induction of apoptosis
A5491.5Cell cycle arrest
H12991.8Inhibition of AKT and ERK pathways

The compound has been shown to induce apoptosis and arrest the cell cycle at specific phases, which is critical for its potential as an anticancer agent. A study focused on a series of benzothiazole derivatives, including this compound, revealed significant inhibition of tumor growth in murine models, demonstrating its potential for clinical application in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in disease pathways, effectively inhibiting their activity. This mechanism is particularly relevant in the context of inflammatory diseases and certain bacterial infections. The structural features of this compound allow it to bind effectively to enzyme active sites, disrupting critical biological pathways associated with disease progression .

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

  • Antitumor Activity : A study demonstrated that this compound significantly inhibited tumor growth in murine models, suggesting its potential for clinical application in cancer therapy.
  • Antibacterial Properties : Investigations assessed the antibacterial properties of benzothiazole derivatives similar to this compound, highlighting bactericidal activity against multidrug-resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, indicating its versatility beyond anticancer applications .
  • AMPAR Modulation : Research also evaluated thiazole-carboxamide derivatives concerning AMPA receptor modulation, revealing that certain derivatives exhibited significant inhibitory effects on AMPAR currents at low micromolar concentrations .

Mechanism of Action

The mechanism of action of 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The compound may bind to DNA or proteins, affecting cellular processes and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide with key analogs, highlighting substituents, biological activities, and synthesis

Compound Name Position 2 Substituent Position 6 Substituent Biological Activity Key Data (Purity, Yield, etc.) References
This compound Amino (-NH2) Carboxamide (-CONHCH3) Under investigation (scaffold potential) N/A
Compound 22 (2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]-...) Acetamido (-NHCOCH3) Carboxamide with pyridin-2-ylamino linker BRAFV600E kinase inhibition (IC50 = 7.9 µM) Purity: >96%; HPLC tR = 7.03 min
Compound 8l (2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)-...) 3-Carbamoylpiperidin-1-yl Carboxamide (-CONH-(4-Cl-C6H4)) Hsp90 C-terminal inhibition Purity: 99.9%; Yield: 65%
Compound 6 (2-Amino-N-(4-chlorophenyl)-...) Amino (-NH2) Carboxamide (-CONH-(4-Cl-C6H4)) Intermediate for Hsp90 inhibitors Purity: >95% (HPLC)
Compound 3s (2-(4-Aminophenyl)-N-methyl-...) 4-Aminophenyl Carboxamide (-CONHCH3) Antiviral (MERS-CoV activity) Yield: 47%; Melting point: >200°C
Compound 28 (2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]-...) Acetamido (-NHCOCH3) Sulfonamide-thiazole linker BRAF/antiproliferative activity Purity: 95.5%; HRMS: 474.0370 [M+H]+
Compound 9a (1-N-(6-((4-Chlorophenyl)carbamoyl)-...) Bromo (-Br) Carboxamide (-CONH-(4-Cl-C6H4)) Hsp90 inhibition Purity: 99.8%; Yield: 62%

Structure-Activity Relationships (SAR)

  • Position 2 Modifications: Acetamido groups (e.g., compound 22) enhance kinase inhibition compared to amino groups, likely due to improved hydrophobic interactions . Piperidinyl substituents (e.g., 8l, 8m) improve Hsp90 binding via hydrogen bonding with the 3-carbamoyl group .
  • Position 6 Modifications :

    • Aryl carboxamides (e.g., 4-chlorophenyl in compound 6) increase antiproliferative activity in cancer cells .
    • Sulfonamide linkers (e.g., compound 28) enhance solubility and target engagement .
  • Linker Effects :

    • Alkylene/phenylene linkers (e.g., compound 22's propyl chain) optimize spatial orientation for kinase inhibition .

Biological Activity

2-Amino-N-methylbenzo[d]thiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole ring fused with a benzene structure, which contributes to its unique chemical properties. The presence of amino and carboxamide functional groups enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of thiazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

  • Study Findings : A study assessed various thiazole carboxamide derivatives for their COX inhibition properties. The results showed that certain derivatives exhibited significant inhibitory activity against COX-1 and COX-2, with IC50 values ranging from 0.41 to 0.93 µM . This suggests that this compound may possess similar inhibitory characteristics.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Thiazole-based compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

  • Case Studies : In one study involving a series of aminothiazoles, compounds were tested against various cancer cell lines, demonstrating substantial cytotoxicity. For example, one derivative showed a reduction in PGE2 levels by up to 98%, indicating strong anti-inflammatory and potential anticancer effects . Another investigation reported that specific thiazole derivatives inhibited tumor growth in mouse xenograft models, with tumor control values reaching as high as 61% .

The mechanism through which this compound exerts its biological effects primarily involves the modulation of enzyme activity related to inflammation and cancer progression.

  • Enzyme Interaction : Molecular docking studies indicate that these compounds can bind effectively to COX enzymes, inhibiting their activity and thereby reducing inflammation . Additionally, the interaction with key signaling pathways involved in cancer cell proliferation has been observed, suggesting a multifaceted approach to anticancer therapy.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes the synthetic routes commonly employed:

StepDescription
1Preparation of the thiazole ring via condensation reactions involving appropriate starting materials such as thiourea and aromatic aldehydes.
2Introduction of the amino group through nucleophilic substitution or direct amination techniques.
3Formation of the carboxamide group via reaction with acyl chlorides or carboxylic acids under controlled conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting from 2-aminothiophenol derivatives and methylamine. Key steps include cyclization of the benzothiazole core using thiourea derivatives under acidic conditions (e.g., HCl or H₂SO₄), followed by carboxamide coupling via activated esters (e.g., HATU or DCC coupling agents). Reaction optimization focuses on temperature control (60–80°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps). Purity is confirmed via NMR (¹H/¹³C) and LC-MS, with yields averaging 40–60% .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural confirmation requires:

  • ¹H/¹³C NMR : Peaks at δ 7.5–8.5 ppm (aromatic protons) and δ 165–170 ppm (carboxamide carbonyl).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 249.08 (calculated for C₉H₉N₃OS).
  • X-ray Crystallography : Resolves bond angles and dihedral distortions in the benzothiazole ring.
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays reveal:

  • Anticancer Activity : IC₅₀ values of 8–15 μM against HeLa and MCF-7 cell lines via MTT assays.
  • Antimicrobial Effects : MIC of 32 μg/mL against S. aureus (ATCC 25923) in broth microdilution tests.
  • Kinase Inhibition : Moderate inhibition (40–50%) of EGFR and VEGFR2 at 10 μM .

Advanced Research Questions

Q. How can the synthetic yield of this compound be improved for scale-up?

  • Methodological Answer : Yield enhancement strategies include:

  • Catalyst Optimization : Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura coupling (yield ↑ 20%).
  • Microwave-Assisted Synthesis : Reduces reaction time (2h → 30min) and improves regioselectivity.
  • Solvent-Free Conditions : Ball milling for cyclization steps reduces byproduct formation .

Q. What mechanisms underlie its biological activity, and how can target engagement be validated?

  • Methodological Answer : Mechanistic studies involve:

  • Cellular Thermal Shift Assay (CETSA) : Confirms target binding (e.g., EGFR stabilization at 50°C).
  • RNA-Seq Profiling : Identifies downregulated pathways (e.g., PI3K/AKT/mTOR).
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD ≈ 2.5 μM for VEGFR2) .

Q. How do structural modifications (e.g., substituents on the benzothiazole core) affect bioactivity?

  • Methodological Answer : SAR studies show:

  • Electron-Withdrawing Groups (e.g., -NO₂ at C4): Increase kinase inhibition (IC₅₀ ↓ 50%).
  • Hydrophobic Substituents (e.g., methyl at N-position): Enhance cellular permeability (logP ↑ 0.5).
  • Polar Groups (e.g., -OH at C6): Reduce cytotoxicity but improve solubility (logS ↑ 1.2) .

Q. What strategies resolve contradictions in reported biological data (e.g., variability in IC₅₀ values)?

  • Methodological Answer : Discrepancies arise from:

  • Assay Conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and serum concentrations.
  • Compound Stability : Monitor degradation via LC-MS in PBS (pH 7.4) over 24h.
  • Statistical Validation : Use ≥3 biological replicates with ANOVA/Tukey post hoc tests .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Methodological Answer : Optimization includes:

  • Prodrug Design : Esterification of the carboxamide group improves oral bioavailability (F% ↑ 30%).
  • Nanoparticle Encapsulation : PLGA nanoparticles enhance plasma half-life (t½ ↑ 4h).
  • Metabolic Stability : Liver microsomal assays identify CYP3A4-mediated oxidation hotspots .

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